9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride
Overview
Description
“9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride” is a chemical compound with the molecular formula C7H13ClN4O . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N4O.ClH/c8-5-3-1-2-4-11-6(5)9-10-7(11)12;/h9H,1-4,8H2,(H,10,12);1H . This indicates the presence of a triazoloazepin ring in the structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 204.66 . It is a powder at room temperature .Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, including compounds like 9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride, play a crucial role in the development of new drugs due to their diverse biological activities. They are studied extensively for their potential as antimicrobial, antifungal, antitumor, and antiviral agents. The structural versatility of triazoles allows for the creation of compounds with targeted properties, addressing the urgent need for new drugs against resistant bacteria and for neglected diseases (Ferreira et al., 2013).
Agricultural Applications
In agriculture, amino-1,2,4-triazoles serve as the raw material for producing various agricultural products, including pesticides and plant growth regulators. Their application enhances the production of insecticides, fungicides, and other plant protection products, demonstrating the significance of triazole derivatives in improving agricultural productivity and efficiency (Nazarov et al., 2021).
Advances in Synthesis Methods
The development of new synthesis methods for triazole derivatives is a key area of research, aiming to create more efficient, sustainable, and environmentally friendly processes. These advancements are crucial for enabling the broader application of triazole compounds in drug development and other fields, highlighting the importance of green chemistry principles in the synthesis of pharmaceuticals and agricultural chemicals (de Souza et al., 2019).
Potential in Corrosion Inhibition
1,2,3-Triazole derivatives also show promise as corrosion inhibitors for metals and alloys. Their application in protective coatings and treatments can significantly enhance the durability and lifespan of metal structures, offering a cost-effective solution to corrosion problems in industrial and infrastructure settings (Hrimla et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
9-amino-2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepin-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c8-5-3-1-2-4-11-6(5)9-10-7(11)12;/h5H,1-4,8H2,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQUYUPIKUYORZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NNC2=O)C(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.